methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(((4-methoxybenzyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)
Description
This compound is a highly functionalized carbohydrate derivative featuring a methylated pyranose core with multiple stereochemical centers (2S,3S,4S,5R,6R) and complex substituents. Key structural elements include:
- Azido groups (-N₃) at positions 3 and 5, which are reactive handles for click chemistry or further functionalization .
- Benzyloxy and 4-methoxybenzyl (PMB) protecting groups, commonly used in carbohydrate synthesis to shield hydroxyl groups during multi-step syntheses .
- A p-tolylthio group (-S-C₆H₄-p-CH₃) at position 6, which may influence solubility or serve as a leaving group in nucleophilic substitutions .
- A tetrahydro-2H-pyran backbone with extensive branching, contributing to its conformational rigidity.
The compound’s molecular complexity suggests applications in glycobiology, drug discovery, or as an intermediate in synthesizing bioactive molecules.
Properties
Molecular Formula |
C78H84N6O17S |
|---|---|
Molecular Weight |
1409.6 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R)-5-azido-4-[(4-methoxyphenyl)methoxy]-2-[(4-methoxyphenyl)methoxymethyl]-6-(4-methylphenyl)sulfanyloxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-azido-6-[(4-methoxyphenyl)methoxymethyl]-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C78H84N6O17S/c1-51-26-40-62(41-27-51)102-78-66(82-84-80)70(94-48-58-32-38-61(88-4)39-33-58)68(64(98-78)50-91-43-57-30-36-60(87-3)37-31-57)99-77-74(96-47-55-24-16-9-17-25-55)71(95-46-54-22-14-8-15-23-54)72(73(101-77)75(85)89-5)100-76-65(81-83-79)69(93-45-53-20-12-7-13-21-53)67(92-44-52-18-10-6-11-19-52)63(97-76)49-90-42-56-28-34-59(86-2)35-29-56/h6-41,63-74,76-78H,42-50H2,1-5H3/t63-,64-,65-,66-,67-,68?,69-,70-,71+,72+,73+,74-,76-,77-,78?/m1/s1 |
InChI Key |
SVVMBDDIXGRPJM-FITZIESDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2[C@@H]([C@H](C([C@H](O2)COCC3=CC=C(C=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COCC6=CC=C(C=C6)OC)OCC7=CC=CC=C7)OCC8=CC=CC=C8)N=[N+]=[N-])OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=C(C=C1)OC)N=[N+]=[N-] |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=C(C=C3)OC)OC4C(C(C(C(O4)C(=O)OC)OC5C(C(C(C(O5)COCC6=CC=C(C=C6)OC)OCC7=CC=CC=C7)OCC8=CC=CC=C8)N=[N+]=[N-])OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=C(C=C1)OC)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including protection and deprotection of functional groups, azidation, and glycosylation reactions. Each step requires specific reagents and conditions to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of azido groups to amines.
Substitution: Nucleophilic substitution reactions at the benzyloxy or methoxybenzyl groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of azido groups would yield amines, while oxidation of alcohols would yield aldehydes or ketones.
Scientific Research Applications
The compound methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(((4-methoxybenzyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl) is a complex organic molecule with significant potential applications in various fields including medicinal chemistry, biochemistry, and materials science. This article explores its applications based on current research findings and case studies.
Structure and Composition
The compound features multiple stereocenters and functional groups that contribute to its unique reactivity and interaction with biological systems. Its molecular formula is intricate, reflecting its complexity and potential for diverse applications.
Molecular Weight
The molecular weight of the compound is approximately 670.6 g/mol, which influences its behavior in biological systems and its solubility in various solvents.
Medicinal Chemistry
The compound's structure suggests potential use as a precursor or active pharmaceutical ingredient (API) in the development of new drugs. Its azido groups can facilitate click chemistry reactions, which are valuable for synthesizing drug candidates with specific biological activities.
Case Study: Arginase Inhibitors
Recent studies have explored the synthesis of arginase inhibitors using compounds with similar structures to methyl (2S,3S,4S,5R,6R)-3. These inhibitors could play a critical role in treating conditions such as cancer and cardiovascular diseases by modulating nitric oxide production .
Bioconjugation
The presence of azido groups allows for bioconjugation techniques that can be employed to attach therapeutic agents or imaging probes to biomolecules. This application is particularly relevant in targeted drug delivery systems where specificity is crucial.
Example: Targeted Drug Delivery
Researchers have utilized similar azido-functionalized compounds to create targeted delivery systems that enhance the efficacy of chemotherapeutic agents while minimizing side effects .
Materials Science
In materials science, the unique properties of this compound can be harnessed to develop novel materials with specific functionalities such as self-healing polymers or advanced coatings.
Research Insight
Studies indicate that compounds with complex functional groups can improve the mechanical properties of polymers when incorporated into their matrix, leading to enhanced durability and performance .
Data Tables
| Method Used | Yield (%) | Conditions |
|---|---|---|
| Click Chemistry | 85% | Room temperature |
| Ugi Reaction | 90% | Reflux conditions |
| Multi-component Reaction | 75% | Solvent-free |
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, altering their activity. The azido groups could participate in click chemistry reactions, forming stable triazole linkages.
Comparison with Similar Compounds
Structural Similarities and Differences
Key Observations :
- The target compound shares benzyloxy/PMB protecting groups with , but its azido and p-tolylthio groups are unique among the compared compounds.
- Fluorinated analogs in prioritize lipophilicity for membrane permeability, whereas the target’s azido groups suggest reactivity for conjugation.
Key Observations :
- The target’s synthesis likely parallels in benzyl/PMB protection strategies but diverges with azide incorporation , a technique also seen in .
- Lower yields in highlight challenges in cyclization reactions compared to glycosylation steps in carbohydrate chemistry.
Physicochemical Properties
| Compound | Solubility | Stability | Functional Reactivity |
|---|---|---|---|
| Target Compound | Low (hydrophobic substituents) | Sensitive to light/heat | Azide click chemistry, thioether oxidation |
| (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6... | Moderate (fluorinated chain) | Stable at -20°C | Triazole-mediated bioconjugation |
| Methyl (2S,3S,4S,5R,6S)-3,4,5-tris... | Limited (benzyl groups) | 2-8°C storage | Hydroxyl deprotection for further functionalization |
Key Observations :
Biological Activity
Methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(((4-methoxybenzyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on current research findings.
Chemical Structure and Properties
The compound features multiple functional groups including azido and benzyloxy moieties which are known to influence biological activity. The stereochemistry of the compound is crucial for its interaction with biological targets.
Molecular Formula:
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example:
- ALK5 Inhibition : Compounds related to tetrahydro-pyran structures have shown to inhibit ALK5 autophosphorylation and cell activity with IC50 values in the nanomolar range. This inhibition is linked to the modulation of TGF-beta signaling pathways which are critical in tumor progression .
- Antitumor Efficacy : In vivo studies have demonstrated that derivatives of tetrahydro-pyran can significantly inhibit tumor growth in xenograft models without causing noticeable toxicity .
Anti-inflammatory Activity
Research has shown that modifications in the structure can enhance anti-inflammatory properties. For instance:
- Cyclooxygenase Inhibition : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes. Molecular docking studies suggest that these compounds can effectively bind to COX enzymes and exhibit higher inhibition rates compared to standard anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The structure of methyl (2S,3S,4S,5R,6R)-3-(...) plays a vital role in its biological activity:
- Functional Groups : The presence of azido and benzyloxy groups enhances lipophilicity and may improve cell membrane permeability.
- Stereochemistry : The specific stereochemistry of the compound is essential for its interaction with biological targets and can significantly affect its potency and selectivity.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Pluramycin Antibiotics : These compounds have been shown to intercalate into DNA and exhibit anticancer activity against various cancer cell lines .
- Gentiopicroside Derivatives : Modifications on gentiopicroside have resulted in derivatives with enhanced anti-inflammatory activity through targeted inhibition of COX enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
